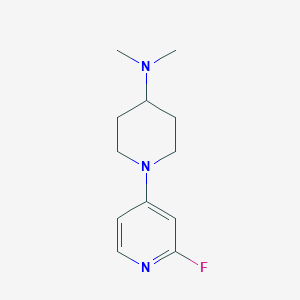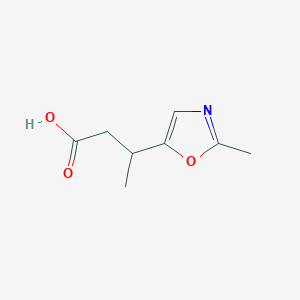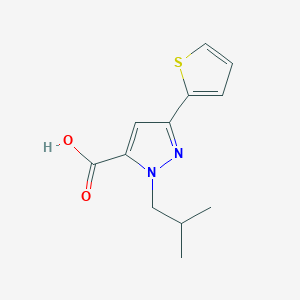
(Z)-tert-Butyl 4-(3-(((benzyloxy)carbonyl)amino)-4-methoxy-4-oxobut-2-en-1-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-tert-Butyl 4-(3-(((benzyloxy)carbonyl)amino)-4-methoxy-4-oxobut-2-en-1-yl)piperidine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a benzyloxycarbonyl group, and a methoxy-oxobut-2-en-1-yl moiety, making it an interesting subject for synthetic and mechanistic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-tert-Butyl 4-(3-(((benzyloxy)carbonyl)amino)-4-methoxy-4-oxobut-2-en-1-yl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyloxycarbonyl Group: This step often involves the use of benzyloxycarbonyl chloride in the presence of a base.
Formation of the Methoxy-Oxobut-2-en-1-yl Moiety: This can be synthesized through aldol condensation reactions followed by methoxylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-tert-Butyl 4-(3-(((benzyloxy)carbonyl)amino)-4-methoxy-4-oxobut-2-en-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-tert-Butyl 4-(3-(((benzyloxy)carbonyl)amino)-4-methoxy-4-oxobut-2-en-1-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its functional groups that mimic natural substrates.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its structure can be modified to enhance its pharmacological properties, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (Z)-tert-Butyl 4-(3-(((benzyloxy)carbonyl)amino)-4-methoxy-4-oxobut-2-en-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-(3-(((benzyloxy)carbonyl)amino)-4-oxobut-2-en-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(3-(((benzyloxy)carbonyl)amino)-4-methoxybut-2-en-1-yl)piperidine-1-carboxylate
Uniqueness
What sets (Z)-tert-Butyl 4-(3-(((benzyloxy)carbonyl)amino)-4-methoxy-4-oxobut-2-en-1-yl)piperidine-1-carboxylate apart from similar compounds is its specific configuration and the presence of the methoxy-oxobut-2-en-1-yl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C23H32N2O6 |
|---|---|
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
tert-butyl 4-[(Z)-4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)but-2-enyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C23H32N2O6/c1-23(2,3)31-22(28)25-14-12-17(13-15-25)10-11-19(20(26)29-4)24-21(27)30-16-18-8-6-5-7-9-18/h5-9,11,17H,10,12-16H2,1-4H3,(H,24,27)/b19-11- |
Clave InChI |
SCHCJHPSZPXPGN-ODLFYWEKSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC(CC1)C/C=C(/C(=O)OC)\NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)CC=C(C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl (S)-N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2-amino-3-(4-hydroxyphenyl)propanoate](/img/structure/B13349153.png)


![(3-(tert-Butoxycarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)boronic acid](/img/structure/B13349183.png)








